molecular formula C10H15N3O B1301153 Pyridine-2-carboxylic acid (3-methylamino-propyl)-amide CAS No. 34968-55-3

Pyridine-2-carboxylic acid (3-methylamino-propyl)-amide

Cat. No.: B1301153
CAS No.: 34968-55-3
M. Wt: 193.25 g/mol
InChI Key: KTCLJYAMKRNDDH-UHFFFAOYSA-N
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Description

Pyridine-2-carboxylic acid (3-methylamino-propyl)-amide is a useful research compound. Its molecular formula is C10H15N3O and its molecular weight is 193.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

Pyridine derivatives are crucial in the realm of organic chemistry due to their versatility in forming a wide range of compounds through reactions with C-, N-, N,N-, and N,O-nucleophiles. These reactions yield an array of acyclic, cyclic, and heterocyclic compounds such as amides, pyrrolones, and benzofurans, among others. The direction and outcome of these reactions are significantly influenced by the structure of the initial reagents, the strength of the nucleophilic agent, and the specific conditions under which the reaction occurs (Kamneva et al., 2018).

Medicinal and Biological Activity

Research into the chemistry and properties of pyridine derivatives, such as 2,6-bis-(benzimidazol-2-yl)-pyridine, highlights their significance in medicinal chemistry due to their diverse biological activities. These compounds and their complexes demonstrate important spectroscopic properties, structures, and biological activities, suggesting their potential as leads for drug discovery (Boča et al., 2011).

Applications in Organic Synthesis

Weinreb amides, or N-methoxy-N-methylamides, serve as remarkable intermediates in organic synthesis, demonstrating the significant role of pyridine derivatives in facilitating the conversion of carboxylic acids, acid chlorides, and esters to aldehydes or ketones. This process involves the transformation to Weinreb Amides followed by treatment with organometallic reagents, leading to stable ketones, showcasing the utility of pyridine derivatives in synthesizing complex organic molecules (Khalid et al., 2020).

Potential in Central Nervous System (CNS) Drug Development

Functional chemical groups in pyridine derivatives may serve as lead molecules for the synthesis of compounds with CNS activity. Research has identified heterocycles with nitrogen, sulfur, and oxygen atoms as significant classes of organic compounds that may influence CNS functions, suggesting the potential of pyridine derivatives in developing treatments for CNS disorders (Saganuwan, 2017).

Catalysis and Chemical Reactions

Pyridine derivatives play a critical role in catalysis and chemical reactions, particularly in C-N bond-forming cross-coupling reactions. These reactions involve the use of aryl halides and arylboronic acids with a variety of amines, showcasing the importance of pyridine-based compounds in the development of recyclable catalyst systems for organic synthesis (Kantam et al., 2013).

Properties

IUPAC Name

N-[3-(methylamino)propyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-11-6-4-8-13-10(14)9-5-2-3-7-12-9/h2-3,5,7,11H,4,6,8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCLJYAMKRNDDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCNC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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